2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole
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Overview
Description
2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is a complex heterocyclic compound. It features a triazole ring fused with a naphthyridine ring system, which is further connected to a thiazole moiety. This unique structure imparts the compound with a range of interesting chemical and biological properties, making it a subject of significant scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad biological activity.
Naphthyridine: A related compound with a similar ring structure but lacking the thiazole moiety.
Thiazole: A basic heterocyclic compound that forms the core of many biologically active molecules .
Uniqueness
2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H17N5S |
---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
4-[(5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridin-1-yl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C13H17N5S/c1-8-15-10(7-19-8)13-17-16-12-3-2-9-6-14-5-4-11(9)18(12)13/h7,9,11,14H,2-6H2,1H3/t9-,11+/m0/s1 |
InChI Key |
SNKCSAAASZOQGE-GXSJLCMTSA-N |
Isomeric SMILES |
CC1=NC(=CS1)C2=NN=C3N2[C@@H]4CCNC[C@@H]4CC3 |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C3N2C4CCNCC4CC3 |
Origin of Product |
United States |
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